rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis
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Overview
Description
rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis typically involves the catalytic asymmetric synthesis of α-chiral primary amines. This process can be achieved through various methods, including the asymmetric transformations of pre-prepared or in situ formed NH imines and biomimetic chemocatalysis inspired by enzymatic transaminations . These methods are designed to be atom-economical and cost-effective, making them suitable for industrial applications.
Industrial Production Methods: Industrial production of this compound may involve the alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods ensure high yield and purity, which are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the nature of the reagents used.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like hydroxide ions or halides. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology, it is used to study enzyme-substrate interactions and protein folding. In medicine, this compound is investigated for its potential therapeutic effects, including its role as a chiral ligand in drug design. Industrially, it is utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis and rac-(1R,2S)-2-methoxycyclohexan-1-amine hydrochloride, cis. These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness: rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
2728601-84-9 |
---|---|
Molecular Formula |
C8H17ClN2O |
Molecular Weight |
192.7 |
Purity |
95 |
Origin of Product |
United States |
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